An In-depth Technical Guide to 4-bromo-3-methylbenzamide (CAS: 170229-98-8): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-bromo-3-methylbenzamide (CAS: 170229-98-8): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-bromo-3-methylbenzamide
4-bromo-3-methylbenzamide is a substituted aromatic amide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzene ring strategically functionalized with a bromine atom, a methyl group, and an amide moiety, offers a unique combination of reactivity and structural features. This makes it a sought-after intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutics. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse functionalities, while the methyl group and amide can influence solubility, metabolic stability, and binding interactions of the final drug candidate. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 4-bromo-3-methylbenzamide, with a focus on its application in drug discovery.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 4-bromo-3-methylbenzamide is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 170229-98-8 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Melting Point | 180 °C | [1] |
| Appearance | Solid (form may vary) | [General chemical knowledge] |
| SMILES | Cc1cc(ccc1Br)C(N)=O | [1] |
| InChI Key | ZPFPOZMNEKPBIF-UHFFFAOYSA-N | [1] |
graph "Chemical_Structure_of_4-bromo-3-methylbenzamide" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define the benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Define the substituent nodes Br [label="Br"]; CH3 [label="CH₃"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="NH₂"];
// Connect the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Connect the substituents C1 -- Br; C2 -- CH3; C4 -- C_amide; C_amide -- O_amide [style=solid, len=0.5]; C_amide -- N_amide [style=solid, len=0.5];
// Position the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2!"]; CH3 [pos="-1.74,1!"]; C_amide [pos="0,-2!"]; O_amide [pos="-0.5,-2.5!"]; N_amide [pos="0.5,-2.5!"];
// Add double bonds to the ring C1 -- C2 [style=solid]; C3 -- C4 [style=solid]; C5 -- C6 [style=solid]; C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; C_amide -- O_amide [style=double]; }
Caption: Chemical structure of 4-bromo-3-methylbenzamide.
Synthesis and Characterization: A Self-Validating Protocol
The most direct and industrially scalable synthesis of 4-bromo-3-methylbenzamide involves the amidation of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This precursor is commercially available and can be synthesized through various established organic chemistry methods.
Part 1: Synthesis of 4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid
This protocol is based on well-established amide coupling methodologies, providing a reliable and reproducible synthesis. The expertise lies in the choice of coupling agents that ensure high yield and purity while minimizing side reactions.
Reaction Scheme:
Caption: General synthesis route to 4-bromo-3-methylbenzamide.
Detailed Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC). The formation of the acyl chloride intermediate is typically quantitative.
-
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts (SO₂, HCl, CO, CO₂) being gaseous, which drives the reaction to completion.
-
-
Amidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess, ~5-10 eq) to the cooled acyl chloride solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Causality: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond. Using an excess of ammonium hydroxide ensures complete conversion and neutralizes the HCl generated in the previous step.
-
-
Work-up and Purification:
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 4-bromo-3-methylbenzamide.
-
Dry the purified product under vacuum.
-
Part 2: Characterization and Validation
To ensure the identity and purity of the synthesized 4-bromo-3-methylbenzamide, a combination of analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
Melting Point: The measured melting point of the purified product should be sharp and consistent with the literature value (180 °C)[1].
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.4 | s | 3H |
| Ar-H | 7.2-7.8 | m | 3H |
| NH₂ | 5.5-6.5 (broad) | s | 2H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| Aromatic C | 125-140 |
| Aromatic C-Br | ~120 |
| C=O | ~168 |
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (214.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of 4-bromo-3-methylbenzamide primarily stems from the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a key step in building libraries of compounds for drug screening and in the synthesis of complex target molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry. 4-bromo-3-methylbenzamide is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position of the benzamide ring.
General Reaction Scheme:
